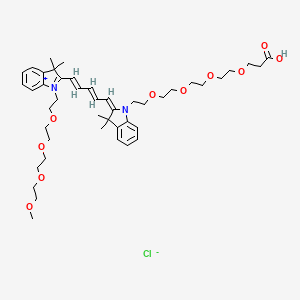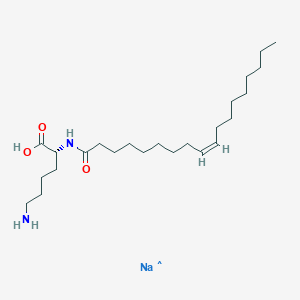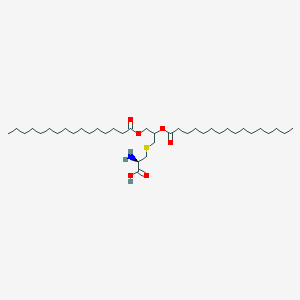
N-(m-PEG4)-N'-(PEG4-acid)-Cy5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(m-PEG4)-N'-(PEG4-acid)-Cy5 is a near infrared (NIR) fluorescent Cy 5 labeled PEG derivative containing free terminal carboxyl acid. Terminal carboxylic acid can react with primary amine groups in the presence of of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydophilic PEG spacer increases solubility in aqueous media. Cy5 labeled PEG derivative can be easily traced from its blue color and strong fluorescence.
Wissenschaftliche Forschungsanwendungen
Protein Resistance and Biomedical Applications
Polyethylene glycol (PEG) shows promise for protein resistance and preserving protein function in biomedical applications. A study by Du, Jin, and Jiang (2018) used PEG-based bifunctional platforms with antifouling properties for plasma proteins. This study utilized long PEG chains for installing functional biomolecules and short PEG chains as a protective layer to suppress nonspecific protein adsorption (Du, Jin, & Jiang, 2018).
Gene Delivery for Hepatocytes
Lim, Yeom, and Park (2000) developed a block copolymer using cationic polymer and PEG as a DNA carrier, highlighting the potential of PEG-based systems in gene delivery specifically targeting hepatocytes. The study demonstrated increased gene transfection efficiency in HepG2 human hepatocarcinoma cells (Lim, Yeom, & Park, 2000).
Surface Engineering and Fluorescence Immunoassay
Akers et al. (2017) explored the effects of surface engineering modifications on poly(methylmethacrylate) (PMMA), influencing fluorescence immunoassays' outcomes. This included modifications with PEG-based compounds, indicating the relevance of PEG in altering immunoassay efficiency and specificity (Akers et al., 2017).
Cartilage Tissue Engineering
Han et al. (2018) reported on a biocompatible, cross-linkable hydrogel derived from hyaluronic acid for cartilage tissue engineering. The study confirms the potential of PEG4-modified hydrogels in supporting cell survival and cartilaginous tissue regeneration (Han et al., 2018).
Peptide and Protein PEGylation
Roberts, Bentley, and Harris (2002) discussed the importance of PEG in the covalent modification of biological macromolecules. Their work highlights PEGylation's role in shielding antigenic sites, altering biodistribution, and improving stability and solubility of peptides and proteins (Roberts, Bentley, & Harris, 2002).
Drug Delivery and Antitumor Activity
Omar, Leichtman Bardoogo, Corem-Salkmon, and Mizrahi (2017) developed a novel drug delivery prototype using PEG4 for efficient delivery of hydrophobic chemotrophic drugs. Their study showed improved cellular uptake and cytotoxicity against cancer cells, indicating the potential of PEG4 in antitumor applications (Omar et al., 2017).
Atom Transfer Radical Polymerization
Shen and Zhu (2001) explored the use of polyethylene (PE) and PEG grafted with N,N,N‘,N‘-tetraethyldiethylenetriamine for atom transfer radical polymerization. This highlights the utility of PEG in enhancing the catalytic activity and control of polymerization processes (Shen & Zhu, 2001).
HIV Entry Inhibition
Zappe, Snell, and Bossard (2008) used PEGylation to modify Cyanovirin-N, a potent inhibitor of HIV, to retain significant anti-HIV activity. This exemplifies PEG's role in enhancing the pharmaceutical use of proteins (Zappe, Snell, & Bossard, 2008).
Magnetic Nanoparticles for Biomedical Application
Tudisco et al. (2013) functionalized Fe3O4 magnetic nanoparticles with PEG for biomedical applications. Their research demonstrates the use of PEG in enhancing biocompatibility and efficiency of drug delivery systems (Tudisco et al., 2013).
Eigenschaften
Produktname |
N-(m-PEG4)-N'-(PEG4-acid)-Cy5 |
|---|---|
Molekularformel |
C45H65ClN2O10 |
Molekulargewicht |
829.47 |
IUPAC-Name |
3-[2-[2-[2-[2-[(2E)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride |
InChI |
InChI=1S/C45H64N2O10.ClH/c1-44(2)37-13-9-11-15-39(37)46(20-23-52-28-31-56-34-33-54-26-25-50-5)41(44)17-7-6-8-18-42-45(3,4)38-14-10-12-16-40(38)47(42)21-24-53-29-32-57-36-35-55-30-27-51-22-19-43(48)49;/h6-18H,19-36H2,1-5H3;1H |
InChI-Schlüssel |
VGWYWHBAFATVCR-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)O)(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
N-(m-PEG4)-N'-(PEG4-acid)-Cy5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-[5-(2-cyclopropylethynyl)-4-phenyltriazol-1-yl]-N-hydroxy-3-phenylpropanamide](/img/structure/B1193277.png)

![1-[2-[4-(2-Amino-5-chloropyridin-3-yl)phenoxy]pyrimidin-5-yl]-3-[2-methylsulfonyl-5-(trifluoromethyl)phenyl]urea](/img/structure/B1193279.png)

![5-(3-Methylsulfonylphenyl)-4-[(1-methyl-5-tetrazolyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B1193298.png)